molecular formula C13H23NO B2469659 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1341491-34-6

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2469659
CAS No.: 1341491-34-6
M. Wt: 209.333
InChI Key: AASFCMMDTZVNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Cyclopentylmethyl)-8-azabicyclo[321]octan-3-ol is a bicyclic compound with a unique structure that includes a cyclopentylmethyl group and an azabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency and complete diastereoselectivity.

Another approach involves the tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence the activities of tropinone reductase I and II, enzymes involved in the metabolism of tropane alkaloids . The compound’s effects on these enzymes can alter the balance of tropan-3α-ols to tropan-3β-ols, impacting the spectrum of alkaloids produced in certain plants.

Comparison with Similar Compounds

8-(Cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c15-13-7-11-5-6-12(8-13)14(11)9-10-3-1-2-4-10/h10-13,15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASFCMMDTZVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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